molecular formula C23H26N2O3S B2578737 6-Phenyl-2-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2-azaspiro[3.3]heptane CAS No. 2379996-22-0

6-Phenyl-2-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2-azaspiro[3.3]heptane

Cat. No.: B2578737
CAS No.: 2379996-22-0
M. Wt: 410.53
InChI Key: ZWXKIQNFSPKDDB-UHFFFAOYSA-N
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Description

6-Phenyl-2-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2-azaspiro[33]heptane is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c26-22(19-8-10-21(11-9-19)29(27,28)25-12-4-5-13-25)24-16-23(17-24)14-20(15-23)18-6-2-1-3-7-18/h1-3,6-11,20H,4-5,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXKIQNFSPKDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2-azaspiro[3.3]heptane typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the formation of the spirocyclic core through a cyclization reaction. The pyrrolidine sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and amines . The final step involves the coupling of the phenyl and benzoyl groups under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Phenyl-2-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2-azaspiro[3.3]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

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